Alizarin Cyanin BBS is a well-established stain for visualizing and quantifying calcium deposits in tissues and bones. It binds specifically to calcium ions, producing a bright red or orange color that allows researchers to easily identify and measure calcium accumulation in various biological samples. This technique is particularly helpful in studying:
The staining process is relatively simple, making it a widely used and reliable method in different research fields.
Alizarin Cyanin BBS can also be used for cell tracking and viability assays. By incorporating the dye into the cell membrane or cytoplasm, researchers can monitor cell migration and proliferation. The dye remains non-toxic to living cells, allowing for long-term observations without affecting cell viability. This application is beneficial for studying:
Alizarin Cyanin BBS exhibits good biocompatibility and minimal cytotoxicity, making it a valuable tool for researchers studying cell behavior.
Beyond the aforementioned uses, Alizarin Cyanin BBS finds applications in other research areas, such as:
Alizarin Cyanin BBS is a synthetic organic compound, specifically the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid. It is characterized by its vibrant blue coloration and is commonly used in histological staining. This compound is notable for its ability to bind with biological tissues, making it a valuable tool in microscopy and histology for visualizing cellular structures and components .
The chemical behavior of Alizarin Cyanin BBS involves various interactions with biological tissues. The primary reactions include:
These interactions are crucial for the effective staining of tissues during histological examinations.
Alizarin Cyanin BBS exhibits significant biological activity as a staining agent. It is primarily employed to visualize cellular structures in tissue samples. Its unique properties allow it to selectively stain certain cellular components, such as nucleic acids and proteins, thereby aiding in diagnostic pathology. Moreover, its ability to bind calcium ions makes it useful in studies related to mineralization processes in tissues .
The synthesis of Alizarin Cyanin BBS typically involves:
This multi-step synthesis allows for the production of high-purity Alizarin Cyanin BBS suitable for laboratory use .
Alizarin Cyanin BBS has several important applications:
Its versatility makes it a staple in biological laboratories focused on histology and pathology .
Interaction studies involving Alizarin Cyanin BBS have demonstrated its efficacy in binding to various tissue types. These studies focus on quantifying the binding affinity and understanding the mechanisms behind dye-tissue interactions. Key findings indicate that factors such as pH and ionic strength can significantly influence the binding efficiency of the dye to tissues .
Alizarin Cyanin BBS shares similarities with several other dyes used in histology. Here are some comparable compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Alizarin | Dihydroxyanthraquinone | Textile dye; biological staining | Changes color based on pH |
| Anthracene Blue SWR | Anthraquinone derivative | Histological staining | Strong affinity for nucleic acids |
| Fast Green FCF | Triphenylmethane derivative | Histological staining; cytoplasmic marker | Provides green coloration for cytoplasm |
| Methyl Blue | Thiazine dye | General biological staining | Stains nucleic acids; used in microbiology |
Alizarin Cyanin BBS stands out due to its dual functionality as both a histological stain and a calcium indicator, which is less common among similar compounds . Its unique structure allows for specific interactions that enhance its effectiveness as a biological stain.
The synthesis of anthraquinone dyes traces back to the 19th century, when alizarin—a natural anthraquinone from madder plants—was first synthesized in 1868. Early methods relied on mercury catalysts for sulfonation, a process critical for introducing functional groups to the anthraquinone core. The development of indanthrone (C.I. Vat Blue 4) in 1901 marked a milestone, using dimerization of aminoanthraquinones under alkaline conditions.
Mercury-based methods dominated until the 1950s due to their efficiency in alpha-sulfonation. However, toxicity concerns spurred the adoption of hydrogen halides (e.g., HCl) to neutralize mercury residues and enable beta-sulfonation.
Microwave-assisted Ullmann coupling revolutionized the synthesis of reactive anthraquinone dyes, including ACBBS. This method employs bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) as a key intermediate.
Reaction Steps:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Hours to days | Minutes (2–20 min) |
| Temperature | 150–200°C | 120°C |
| Catalyst Efficiency | Moderate | High (Cu⁰) |
| Yield | 50–70% | 75–90% |
Advantages:
Sulfonation remains central to anthraquinone dye synthesis, with historical and modern methods diverging in catalyst choice.
Mercury-Catalyzed Sulfonation:
Hydrogen Halide-Mediated Sulfonation:
| Approach | Catalyst | Position | Mercury Residue | Temperature |
|---|---|---|---|---|
| Mercury-Catalyzed | HgSO₄ | Alpha (C1) | 0.005–0.5% Hg | 120–150°C |
| HCl-Mediated | NaCl/HCl | Beta (C2) | <0.005% Hg | 80–120°C |
Optimization:
Large-scale production of ACBBS faces challenges in impurity removal and yield optimization.
Key Challenges:
Solutions:
Alizarin Cyanin BBS exhibits a strong affinity for calcium ions due to its sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups, which form stable coordination complexes with Ca²⁺. This interaction is critical for its application in mineralized tissue imaging, where it selectively binds to hydroxyapatite crystals in bone matrices [4] [5]. The dye’s planar anthraquinone structure allows π-π stacking with collagen fibrils, enhancing its localization at calcification fronts.
Spectroscopic analyses reveal that calcium binding induces a bathochromic shift in absorption maxima from 540 nm (free dye) to 580–600 nm (bound complex), enabling differentiation between mineralized and non-mineralized regions in tissue sections [1] [5]. This property is exploited in dynamic histomorphometry to quantify osteoblast activity, with Alizarin Cyanin BBS providing comparable resolution to established fluorochromes like calcein and xylenol orange (Table 1) [5].
Table 1: Comparative Optical Properties of Mineralization Probes
| Probe | Excitation (nm) | Emission (nm) | Calcium Binding Affinity (Kd) |
|---|---|---|---|
| Alizarin Cyanin BBS | 540 | 580–600 | 2.1 × 10⁻⁶ M |
| Calcein Green | 505 | 532 | 1.8 × 10⁻⁶ M |
| Xylenol Orange | 546 | 580 | 3.4 × 10⁻⁶ M |
In bone histomorphometry, Alizarin Cyanin BBS serves as a dual-purpose agent for both static and dynamic analyses. Its high quantum yield (Φ = 0.42) permits the visualization of osteoid seams and reversal lines in undecalcified sections with minimal background interference [5]. When compared to tetracycline-based labels, Alizarin Cyanin BBS demonstrates superior photostability, retaining 92% fluorescence intensity after 120 seconds of continuous illumination at 488 nm [5].
The dye’s sulfonate groups facilitate rapid diffusion through the lacunar-canalicular network, enabling precise labeling of bone formation sites within 24 hours post-injection. This contrasts with alizarin red, which requires 48–72 hours for equivalent penetration [4] [5]. Applications extend to micro-computed tomography (μCT) correlative imaging, where the dye’s near-infrared emission (600–620 nm) complements X-ray attenuation data for 3D reconstruction of trabecular architecture [4].
Recent innovations have adapted Alizarin Cyanin BBS for live-cell membrane tracking through structural modifications. By conjugating polyethylene glycol (PEG) spacers to its sulfonate groups, researchers achieve stable incorporation into plasma membranes without internalization artifacts [6]. The modified derivative (Alizarin Cyanin BBS-PEG₂) exhibits a 3.8-fold increase in membrane retention time compared to wheat germ agglutinin probes, maintaining >80% fluorescence intensity over 60 minutes [6].
Super-resolution microscopy applications reveal that the dye’s 1.2 nm hydrodynamic radius enables the resolution of membrane nanodomains with 40 nm precision, surpassing the diffraction limit of conventional widefield systems [6]. However, its utility in long-term time-lapse imaging is constrained by partial photobleaching (18% loss per hour at 561 nm excitation), necessitating intermittent sampling protocols [6].
Alizarin Cyanin BBS is compatible with multiplex imaging platforms due to its distinct spectral profile. When paired with Cy5 (λₑₓ = 650 nm) and FITC (λₑₓ = 495 nm), the dye enables three-channel visualization of calcium deposits, membrane receptors, and cytoskeletal components without cross-talk [3] [6]. Its broad Stokes shift (40 nm) facilitates simultaneous excitation with 488 nm and 561 nm lasers in confocal systems, while emission is captured through 590–630 nm bandpass filters [1] [6].
Advanced applications include Förster resonance energy transfer (FRET) pairing with europium-doped nanoparticles, achieving a 6.3 Å donor-acceptor distance for real-time monitoring of calcium flux in neuronal synapses [3]. Compatibility with fluorescence in situ hybridization (FISH) is demonstrated in osteocyte networks, where Alizarin Cyanin BBS counterstaining provides anatomical context to Dmp1 and Sost mRNA localization patterns [4].
\begin{equation} E = \frac{1}{1 + (R/R_0)^6} \end{equation} FRET efficiency equation for Alizarin Cyanin BBS-nanoparticle pairs, where $$E$$ = energy transfer efficiency, $$R$$ = donor-acceptor distance, and $$R_0$$ = Förster radius [3] [6].
Alizarin cyanin BBS demonstrates exceptional chelation properties for heavy metal ions through its characteristic anthraquinone structure with hexahydroxy substituents and disulfonate groups [1] [2]. The compound functions as a multidentate ligand, forming stable coordination complexes with various transition and heavy metal ions through multiple binding sites including phenolic hydroxyl groups and sulfonate moieties [2] [3].
The thermodynamic stability of alizarin cyanin BBS metal complexes has been extensively characterized through equilibrium constant measurements and binding affinity studies [2] [3]. The formation of these complexes follows classical coordination chemistry principles, where the ligand displaces water molecules from the metal ion coordination sphere to form more thermodynamically favorable arrangements [3].
Table 1: Thermodynamic Binding Studies of Alizarin Cyanin BBS with Heavy Metal Ions
| Metal Ion | Detection Limit (mg/L) | Color Change | Stability Constant (log K) | Binding Affinity (L/mol) |
|---|---|---|---|---|
| Lead (Pb²⁺) | 0.050 | Yellow to Green | 8.2 | 1.58×10⁸ |
| Cadmium (Cd²⁺) | 0.100 | Blue to Purple | 7.8 | 6.31×10⁷ |
| Mercury (Hg²⁺) | 0.020 | Red to Orange | 9.1 | 1.26×10⁹ |
| Copper (Cu²⁺) | 0.025 | Blue to Brown | 8.5 | 3.16×10⁸ |
| Iron (Fe³⁺) | 0.030 | Yellow to Brown | 9.3 | 2.00×10⁹ |
| Zinc (Zn²⁺) | 0.040 | Colorless to Blue | 7.9 | 7.94×10⁷ |
| Nickel (Ni²⁺) | 0.035 | Green to Yellow | 8.0 | 1.00×10⁸ |
The stability constants demonstrate that alizarin cyanin BBS exhibits particularly high affinity for iron(III) and mercury(II) ions, with stability constants exceeding log K = 9.0 [2]. This enhanced binding affinity can be attributed to the optimal coordination geometry facilitated by the compound's hexahydroxy substituents at positions 1,3,4,5,7,8 on the anthraquinone backbone [1] [5].
The coordination chemistry of alizarin cyanin BBS involves multidentate chelation through oxygen donor atoms from both hydroxyl and sulfonate groups [2]. The two hydroxyl groups positioned adjacent to the quinoid oxygen atoms provide the primary chelation sites, forming five-membered chelate rings that contribute significantly to complex stability [2]. The sulfonate groups at positions 2 and 6 enhance water solubility and provide additional coordination sites for certain metal ions [1] [5].
The binding process can be described by the general equilibrium:
M^n+ + alizarin cyanin BBS ⇌ [M(alizarin cyanin BBS)]^(n-2)+
Where the thermodynamic favorability is governed by the Gibbs free energy change: ΔG° = -RT ln K_f, with more negative ΔG° values indicating greater complex stability [3].
The photocatalytic degradation of alizarin cyanin BBS using zinc oxide-activated carbon composite systems represents a significant advancement in environmental remediation technology [6] [7]. These composite systems demonstrate synergistic effects that substantially enhance degradation efficiency compared to individual components [6].
Research has demonstrated that ZnO-activated carbon composites achieve optimal performance at specific mass ratios, with the 1:1 composite showing superior degradation efficiency [6]. The activated carbon component serves multiple functions: providing high surface area for enhanced adsorption, facilitating charge separation in the photocatalyst, and concentrating organic pollutants near the catalytically active ZnO sites [6].
Table 2: Photocatalytic Degradation Kinetic Parameters for ZnO-Activated Carbon Composite Systems
| ZnO-AC Composite Ratio | Surface Area (m²/g) | Degradation Efficiency (%) | Rate Constant (min⁻¹) | Mineralization (%) | Half-life (min) |
|---|---|---|---|---|---|
| 1:0 (Pure ZnO) | 15.2 | 52.3 | 0.008 | 45.1 | 86.6 |
| 3:1 | 245.8 | 78.5 | 0.021 | 72.8 | 33.0 |
| 1:1 | 358.9 | 94.2 | 0.035 | 98.0 | 19.8 |
| 1:3 | 428.7 | 88.7 | 0.029 | 85.4 | 23.9 |
| 0:1 (Pure AC) | 520.3 | 35.8 | 0.004 | 28.9 | 173.3 |
The photocatalytic degradation mechanism involves several sequential steps beginning with photon absorption by ZnO to generate electron-hole pairs [7] [8]. Under ultraviolet irradiation, ZnO generates highly reactive hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) that initiate the oxidative degradation of alizarin cyanin BBS [7].
The primary reaction pathways include:
The activated carbon component enhances this process by: concentrating the organic pollutant molecules near the photocatalyst surface, providing additional adsorption sites for reaction intermediates, and facilitating charge separation to reduce electron-hole recombination [6].
Complete mineralization represents the ultimate goal of photocatalytic treatment, involving the conversion of organic pollutants to harmless inorganic products [6]. The ZnO-activated carbon composite systems demonstrate exceptional mineralization efficiency, achieving up to 98 percent complete mineralization under optimal conditions [6]. This high degree of mineralization indicates effective breakdown of the anthraquinone structure and complete oxidation of organic carbon to carbon dioxide [7].
Alizarin cyanin BBS removal from aqueous systems through adsorption processes follows well-established isotherm models that describe the equilibrium relationship between adsorbate concentration and adsorbed amount [9] [10]. These models provide essential information for designing and optimizing wastewater treatment systems [11].
Multiple isotherm models have been successfully applied to describe alizarin cyanin BBS adsorption behavior, with the Redlich-Peterson model providing the most accurate representation of experimental data [9]. This three-parameter model combines features of both Langmuir and Freundlich isotherms, offering superior flexibility in describing complex adsorption systems [12].
Table 3: Adsorption Isotherm Model Parameters for Alizarin Cyanin BBS Wastewater Treatment
| Isotherm Model | Maximum Capacity qmax (mg/g) | Constant KL or KF (L/mg) | Correlation Coefficient (R²) | Favorability Parameter | Binding Energy (kJ/mol) |
|---|---|---|---|---|---|
| Langmuir | 149.25 | 0.0754 | 0.9717 | 0.0474 | 24.8 |
| Freundlich | 150.38 | 12.611 | 0.8512 | 0.449 | 18.6 |
| Temkin | 142.76 | 2.145 | 0.9245 | N/A | 19.2 |
| Redlich-Peterson | 148.92 | 0.0698 | 0.9943 | 1.101 | 23.5 |
The Langmuir isotherm assumes monolayer adsorption on homogeneous surface sites with finite adsorption capacity [10] [13]. For alizarin cyanin BBS, the Langmuir model yields a maximum adsorption capacity of 149.25 mg/g with a binding constant of 0.0754 L/mg [10]. The favorability parameter (RL = 0.0474) indicates highly favorable adsorption conditions, as values between 0 and 1 signify favorable adsorption [10].
The Langmuir equation can be expressed as:
qe = (qmax × KL × Ce) / (1 + KL × Ce)
Where qe represents equilibrium adsorption capacity, qmax is maximum adsorption capacity, KL is the Langmuir constant, and Ce is equilibrium concentration [10].
The Freundlich isotherm describes multilayer adsorption on heterogeneous surfaces with varying binding energies [9] [13]. The Freundlich constant (KF = 12.611 L/mg) indicates relatively strong adsorbent-adsorbate interactions, while the intensity parameter (n = 2.227) suggests favorable adsorption conditions, as n values greater than 1 indicate favorable adsorption [9].
Adsorption thermodynamics reveal important information about the spontaneity and mechanism of alizarin cyanin BBS removal [11]. The calculated binding energies demonstrate that the adsorption process involves both physical and chemical interactions, with energies ranging from 18.6 to 24.8 kJ/mol [11]. These values suggest a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions contributing to the overall adsorption process [11].
Alizarin cyanin BBS serves as an effective chromogenic reagent for spectrophotometric determination of transition metal ions, offering distinct advantages in analytical chemistry applications [14] [15]. The compound's ability to form colored complexes with various metal ions enables sensitive and selective detection methods [16] [17].
Spectrophotometric detection using alizarin cyanin BBS relies on the formation of colored metal complexes that exhibit characteristic absorption spectra [14] [16]. The method involves measuring absorbance changes at specific wavelengths corresponding to metal-ligand charge transfer transitions [15] [18]. Post-column complexation techniques have been successfully employed for ion chromatographic separations followed by spectrophotometric detection [15] [18].
Table 4: Spectrophotometric Detection Limits for Transition Metal Ion Analysis
| Transition Metal | Detection Wavelength (nm) | Linear Range (M) | Detection Limit (μM) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Relative Standard Deviation (%) |
|---|---|---|---|---|---|
| Iron (Fe³⁺) | 572 | 0.02-0.25 | 5.2 | 1.27×10⁵ | 1.63 |
| Copper (Cu²⁺) | 505 | 0.015-0.30 | 3.8 | 1.85×10⁵ | 1.25 |
| Nickel (Ni²⁺) | 520 | 0.025-0.40 | 6.1 | 9.42×10⁴ | 2.08 |
| Cobalt (Co²⁺) | 515 | 0.020-0.35 | 4.9 | 1.15×10⁵ | 1.78 |
| Manganese (Mn²⁺) | 525 | 0.018-0.28 | 4.2 | 1.33×10⁵ | 1.94 |
| Zinc (Zn²⁺) | 485 | 0.022-0.32 | 5.8 | 8.76×10⁴ | 2.15 |
| Chromium (Cr³⁺) | 510 | 0.030-0.45 | 7.3 | 7.95×10⁴ | 2.42 |
The spectrophotometric method demonstrates excellent analytical performance with detection limits in the micromolar range for all tested transition metals [14] [16]. Copper(II) exhibits the lowest detection limit at 3.8 μM, attributed to its high molar absorptivity of 1.85×10⁵ L mol⁻¹ cm⁻¹ [16]. The method shows good precision with relative standard deviations typically below 2.5 percent [16] [17].
Different transition metals exhibit characteristic absorption maxima when complexed with alizarin cyanin BBS, enabling selective determination in mixed metal systems [15] [16]. Iron(III) complexes show maximum absorption at 572 nm, producing a characteristic yellow-to-brown color change [17]. Copper(II) complexes exhibit absorption at 505 nm with a distinctive blue-to-brown transition [16].
The spectrophotometric response follows Beer's law over wide concentration ranges, typically spanning one to two orders of magnitude [16] [17]. This linear relationship enables accurate quantitative analysis with excellent correlation coefficients exceeding 0.99 for most metal ions [16].
Analytical selectivity has been evaluated through comprehensive interference studies examining the effects of common matrix components [16] [17]. Alkaline earth metals such as calcium and magnesium show minimal interference due to their weak complexation with alizarin cyanin BBS [17]. However, certain transition metals may exhibit cross-reactivity, requiring separation techniques or masking agents for selective determination [16].